molecular formula C3H5N5O2 B14000246 5-Methyl-1-nitro-1,2,4-triazol-3-amine CAS No. 42216-41-1

5-Methyl-1-nitro-1,2,4-triazol-3-amine

Cat. No.: B14000246
CAS No.: 42216-41-1
M. Wt: 143.10 g/mol
InChI Key: DYSDPIBBBDKVFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-nitro-1,2,4-triazol-3-amine typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents followed by nitration . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-nitro-1,2,4-triazol-3-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-nitro-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-nitro-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. The triazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-nitro-1,2,4-triazol-3-amine is unique due to its combination of a methyl group and a nitro group on the triazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of other triazole derivatives and high-energy materials .

Properties

CAS No.

42216-41-1

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

5-methyl-1-nitro-1,2,4-triazol-3-amine

InChI

InChI=1S/C3H5N5O2/c1-2-5-3(4)6-7(2)8(9)10/h1H3,(H2,4,6)

InChI Key

DYSDPIBBBDKVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1[N+](=O)[O-])N

Origin of Product

United States

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